molecular formula C6H9NO3 B1353813 Methyl 3-oxopyrrolidine-1-carboxylate CAS No. 69079-09-0

Methyl 3-oxopyrrolidine-1-carboxylate

Cat. No. B1353813
CAS RN: 69079-09-0
M. Wt: 143.14 g/mol
InChI Key: UOTZNSARDKOPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-oxopyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 69079-09-0 . Its IUPAC name is methyl 3-oxo-1-pyrrolidinecarboxylate . The molecular weight of this compound is 143.14 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “Methyl 3-oxopyrrolidine-1-carboxylate”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-oxopyrrolidine-1-carboxylate” is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The InChI code for this compound is 1S/C6H9NO3/c1-10-6 (9)7-3-2-5 (8)4-7/h2-4H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-oxopyrrolidine-1-carboxylate” has a molecular weight of 143.14 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Antibacterial Applications

Methyl 3-oxopyrrolidine-1-carboxylate is utilized in the synthesis of various compounds with significant antibacterial properties. For instance, the compound is used in the preparation of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, which exhibit in vitro and in vivo antibacterial activities (Bouzard et al., 1992). Additionally, it is a key component in the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, a compound that has shown potential as an antibacterial agent (Dawadi & Lugtenburg, 2011).

Antimicrobial and Antifungal Agents

Methyl 3-oxopyrrolidine-1-carboxylate derivatives have demonstrated notable antimicrobial and antifungal activities. For example, a study synthesized and evaluated the antimicrobial properties of a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, finding them effective against various bacterial and fungal strains, including M. tuberculosis H37Rv strain (Nural et al., 2018).

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. For example, it is used in the one-pot synthesis of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate, an intermediate for preparing α-methylene-β-lactams (Beji, 2015). Its derivatives are also used in the synthesis of various heterocyclic compounds, demonstrating its broadapplicability in chemical research (Grošelj et al., 2013).

Antioxidant Activity

Methyl 3-oxopyrrolidine-1-carboxylate derivatives have shown significant antioxidant properties. A study focusing on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found them to be potent antioxidants, with some compounds exhibiting higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

Development of Electrochemical Sensors

The compound has been used in the development of disposable and low-cost electrochemical sensors for dopamine detection, illustrating its potential in biomedical applications (Özcan et al., 2017).

Synthesis of Carbapenems

Methyl 3-oxopyrrolidine-1-carboxylate is also integral in synthesizing 1β-methylcarbapenems, a class of antibiotics, showcasing its role in developing novel therapeutic agents (Kanno et al., 1999).

Safety And Hazards

The safety data sheet for “Methyl 3-oxopyrrolidine-1-carboxylate” indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

The future directions for “Methyl 3-oxopyrrolidine-1-carboxylate” and similar compounds involve further exploration of their biological activities. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is ongoing research into the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

methyl 3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)7-3-2-5(8)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTZNSARDKOPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497979
Record name Methyl 3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxopyrrolidine-1-carboxylate

CAS RN

69079-09-0
Record name Methyl 3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxopyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-oxopyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-oxopyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-oxopyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-oxopyrrolidine-1-carboxylate

Citations

For This Compound
5
Citations
FAK Amer, M Hammouda… - Journal of …, 2008 - Wiley Online Library
This review presents a survey of the synthetic methods and reactions of 3‐pyrrolidinones I (R = H, alkyl, acyl, ester; R 1 = H, alkyl, cyano, ester, etc). 3‐Pyrrolidinones are synthetically …
Number of citations: 16 onlinelibrary.wiley.com
DN Deaton, CD Haffner, BR Henke, MR Jeune… - Bioorganic & Medicinal …, 2018 - Elsevier
… 1,1-Dimethoxy-N,N-dimethylmethanamine (9.6 mL, 72.0 mmol) was added to benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate 7b (1.68 g, 7.20 mmol) at room temperature and the …
Number of citations: 14 www.sciencedirect.com
S Yamamoto, H Kobayashi, T Kaku, K Aikawa… - Bioorganic & medicinal …, 2013 - Elsevier
We designed and synthesized a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives D and evaluated their potential as novel androgen receptor (AR) antagonists therapeutically …
Number of citations: 16 www.sciencedirect.com
Z Chen, AM Venkatesan, O Dos Santos… - The Journal of …, 2010 - ACS Publications
The synthesis and stereochemical determination of 1-(4-(4-((1R,5R,6R)-6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea (2), …
Number of citations: 23 pubs.acs.org
G Monciino - 2017 - archivia.unict.it
The main objective of this thesis was the synthesis of modified azanucleosides potential ihibitors of non-structural proteins of HCV virus ((NS) NS3/4A, NS4B, NS5A and NS5B). …
Number of citations: 4 archivia.unict.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.